Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate
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Overview
Description
Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate is an organic compound that features a thiophene ring and a benzoate ester. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Br2, Cl2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate is unique due to its specific combination of a thiophene ring and a benzoate ester, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
methyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)11-6-2-3-7-12(11)15-13(16)9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
NIPKURHATMFLJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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